Fmoc-N-Me-Ser-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

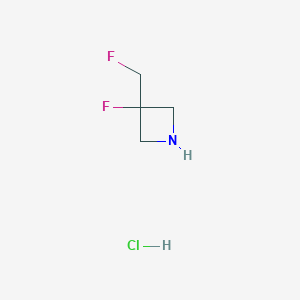

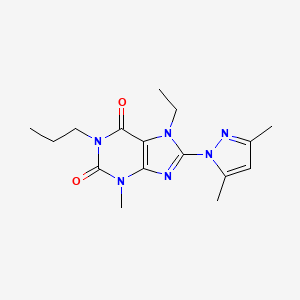

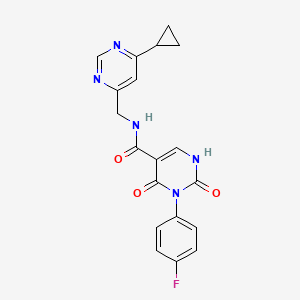

Fmoc-N-Me-Ser-OH, also known as N-fluorenylmethoxycarbonyl-N-methyl-L-serine, is a compound with the molecular formula C19H19NO5 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a serine (Ser) amino acid via an amide bond . The serine amino acid is N-methylated, as indicated by the ‘N-Me’ in the name. The molecular weight of the compound is 341.4 g/mol .

Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . Its exact mass and monoisotopic mass are 341.12632271 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is soluble in dimethylformamide (DMF) .

Scientific Research Applications

Antibacterial Composite Materials

One significant application is in the development of antibacterial composite materials. For instance, nanoassemblies formed by Fmoc-decorated building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown substantial antibacterial capabilities. These materials, when incorporated within resin-based composites, inhibit bacterial growth and viability without being cytotoxic toward mammalian cell lines. This approach offers a promising avenue for the design and development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Synthesis of Membrane Proteins

Another application lies in the synthesis of membrane proteins. An efficient and cost-effective synthesis of small to medium-sized membrane proteins through automated Fmoc chemistry has been demonstrated. This method allows for the preparation of functionally relevant and post-translationally modified membrane proteins, providing valuable materials for biochemistry and biophysics studies (Zheng et al., 2014).

Hybrid Nanomaterials

Fmoc-protected amino acid-based hydrogels have been utilized to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid hydrogels. These hybrid hydrogels exhibit enhanced thermal stability, elasticity, and conductivity, showcasing a novel approach for creating functionalized nanomaterials (Roy & Banerjee, 2012).

High-Performance Liquid Chromatography

In analytical chemistry, improved high-performance liquid chromatography methods for the separation of amino acids derivatised with 9-fluorenylmethoxycarbonyl (Fmoc) have been developed. These methods allow high throughput analysis and are suitable for protein identification from biological samples (Ou et al., 1996).

Functional Materials Fabrication

Furthermore, Fmoc-modified amino acids and peptides serve as simple bio-inspired building blocks for the fabrication of functional materials. These materials have found applications in cell cultivation, drug delivery, catalytic, therapeutic, and antibiotic properties, underscoring the versatility of Fmoc-modified biomolecules in materials science (Tao et al., 2016).

Safety and Hazards

When handling Fmoc-N-Me-Ser-OH, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, seek medical attention immediately .

Future Directions

The future directions of Fmoc-N-Me-Ser-OH are likely to continue in the realm of peptide synthesis, particularly in the development of new peptides for therapeutic and research applications. As peptide synthesis techniques continue to evolve, compounds like this compound will remain crucial building blocks in these processes .

properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2683767.png)

![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)